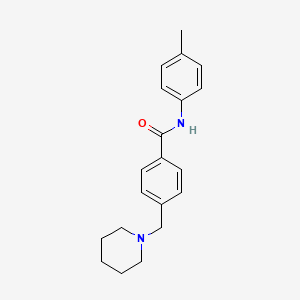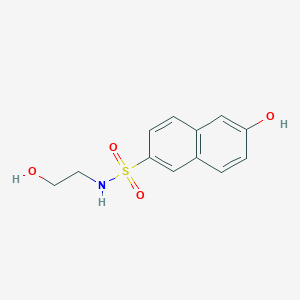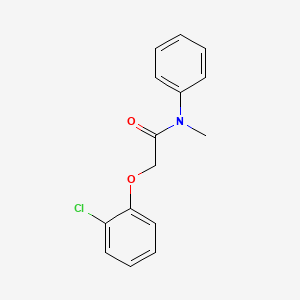![molecular formula C18H17ClF2N2O2 B4699943 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4699943.png)
1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine
Overview
Description
1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine, also known as CFPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CFPP belongs to the class of piperazine derivatives and has been synthesized using various methods. In
Mechanism of Action
1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine acts as a selective serotonin receptor agonist, particularly at the 5-HT1A and 5-HT2A receptors. 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine also acts as a dopamine receptor antagonist, particularly at the D2 receptor. The activation of the 5-HT1A receptor by 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine leads to an increase in serotonin release, which has been associated with anxiolytic and antidepressant effects. The activation of the 5-HT2A receptor by 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been associated with antipsychotic effects. The blockade of the D2 receptor by 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been associated with the reduction of dopamine release, which has been associated with antipsychotic effects.
Biochemical and Physiological Effects:
1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine increases the release of serotonin in the brain, which has been associated with anxiolytic and antidepressant effects. 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has also been shown to decrease the release of dopamine in the brain, which has been associated with antipsychotic effects. Moreover, 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been shown to improve cognitive function, which may be due to its effects on serotonin and dopamine release.
Advantages and Limitations for Lab Experiments
1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has several advantages for lab experiments. 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine is a selective serotonin receptor agonist and dopamine receptor antagonist, which allows for the investigation of specific neurotransmitter systems. 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has also been shown to have anxiolytic, antidepressant, and antipsychotic effects, making it a promising candidate for the treatment of various psychiatric disorders. However, 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has limitations for lab experiments, including its potential toxicity and limited availability.
Future Directions
There are several future directions for 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine research. One direction is to investigate the potential therapeutic applications of 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine in the treatment of anxiety disorders, depression, and schizophrenia. Another direction is to investigate the potential use of 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine in combination with other drugs for the treatment of psychiatric disorders. Moreover, future research could investigate the potential long-term effects of 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine on cognitive function and neurotransmitter systems. Finally, future research could investigate the potential toxicity and side effects of 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine to determine its safety for human use.
In conclusion, 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has anxiolytic, antidepressant, and antipsychotic properties and acts as a selective serotonin receptor agonist and dopamine receptor antagonist. 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has advantages and limitations for lab experiments, and there are several future directions for 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine research.
Scientific Research Applications
1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has anxiolytic, antidepressant, and antipsychotic properties. 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been investigated for its potential use in the treatment of anxiety disorders, depression, and schizophrenia. Moreover, 1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine has been shown to have a positive effect on cognitive function, making it a promising candidate for the treatment of cognitive impairments.
properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O2/c19-16-11-14(21)3-6-17(16)25-12-18(24)23-9-7-22(8-10-23)15-4-1-13(20)2-5-15/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCIACMDULGHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4699863.png)

![3-({[5-methyl-4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4699892.png)
![ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4699895.png)
![ethyl 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4699898.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4699905.png)



![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4699931.png)
![N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4699934.png)
![ethyl 5-isopropyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4699940.png)
![8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4699946.png)
![2-chloro-5-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4699952.png)